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Compound of Interest

Compound Name: 5-Nitrosalicylaldehyde

Cat. No.: B15543640 Get Quote

An In-depth Technical Guide to the FT-IR Characteristic Peaks of 5-Nitrosalicylaldehyde

For researchers, scientists, and professionals in drug development, understanding the

vibrational characteristics of molecules is paramount for structural elucidation and quality

control. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique that

provides a molecular fingerprint by identifying the functional groups present in a compound.

This guide offers a detailed examination of the FT-IR spectrum of 5-Nitrosalicylaldehyde
(C₇H₅NO₄), a key intermediate in various chemical syntheses.

Molecular Structure and Functional Groups
5-Nitrosalicylaldehyde is an aromatic compound characterized by a benzene ring substituted

with a hydroxyl (-OH) group, an aldehyde (-CHO) group, and a nitro (-NO₂) group. The relative

positions of these groups, particularly the ortho-position of the hydroxyl and aldehyde groups,

allow for intramolecular hydrogen bonding. This interaction, along with the electronic effects of

the nitro group, significantly influences the positions of the characteristic absorption bands in its

IR spectrum. The key functional groups responsible for its FT-IR spectrum are:

Phenolic Hydroxyl (-OH)

Aromatic Aldehyde (-CHO)

Nitro Group (-NO₂)
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Substituted Benzene Ring

Quantitative FT-IR Spectral Data
The FT-IR spectrum of 5-Nitrosalicylaldehyde displays a series of absorption bands

corresponding to the vibrational modes of its constituent functional groups. The data compiled

from spectroscopic databases and comparative analyses with similar molecules are

summarized below.

Functional Group Vibrational Mode
Characteristic

Wavenumber (cm⁻¹)
Intensity

Phenolic -OH

O-H Stretch

(Intramolecular H-

bonded)

3200 - 3400 Broad, Medium

Aromatic C-H C-H Stretch 3000 - 3100 Medium to Weak

Aldehyde C-H C-H Stretch ~2850 and ~2750
Medium, often two

bands

Aldehyde C=O C=O Stretch 1650 - 1690 Strong

Aromatic C=C C=C Ring Stretch 1450 - 1600
Medium to Strong,

multiple bands

Nitro -NO₂ Asymmetric Stretch 1500 - 1550 Strong

Nitro -NO₂ Symmetric Stretch 1330 - 1390 Strong

Phenolic C-O C-O Stretch 1200 - 1300 Medium

Aromatic C-H
C-H Out-of-Plane

Bend
900 - 675 Medium to Strong

Note: The exact wavenumbers can vary slightly based on the sample preparation method (e.g.,

KBr pellet, ATR) and the physical state of the sample.[1]

Spectral Interpretation:
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O-H Stretch: The presence of a broad band in the 3200-3400 cm⁻¹ region is characteristic of

a hydroxyl group involved in hydrogen bonding.[1] In 5-Nitrosalicylaldehyde, this is due to

the intramolecular hydrogen bond between the phenolic -OH and the adjacent aldehyde's

carbonyl oxygen.

C-H Stretches: Aromatic C-H stretching vibrations typically appear at wavenumbers slightly

above 3000 cm⁻¹.[2][3] The aldehyde C-H stretch is notable for appearing as one or two

bands of moderate intensity at lower frequencies, typically around 2830-2695 cm⁻¹.[2][3]

C=O Stretch: The strong absorption band for the aldehyde carbonyl (C=O) stretch is one of

the most prominent features in the spectrum. Its position is influenced by conjugation with

the aromatic ring.[4]

NO₂ Stretches: Aromatic nitro compounds exhibit two distinct, strong stretching vibrations: an

asymmetric stretch at higher wavenumbers (1550-1500 cm⁻¹) and a symmetric stretch at

lower wavenumbers (1390-1330 cm⁻¹).[1]

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and

contains numerous complex vibrations, including C-C and C-O stretching, as well as various

bending vibrations.[3][5] The bands in this region are unique to the molecule, providing a

"fingerprint" for identification.

Experimental Protocol: FT-IR Analysis via ATR
The Attenuated Total Reflectance (ATR) technique is a common and convenient method for

obtaining the FT-IR spectrum of solid samples with minimal preparation.[1]

Materials:

Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond

crystal).

5-Nitrosalicylaldehyde (solid powder).

Spatula.

Lint-free tissue (e.g., Kimwipes).
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Cleaning solvent (e.g., isopropanol or ethanol).

Procedure:

Instrument Preparation: Power on the FTIR spectrometer and allow it to complete its self-

diagnostics and warm-up sequence. Ensure the instrument is purged with dry, CO₂-free air

or nitrogen to minimize atmospheric interference.[6]

Background Spectrum Collection:

Thoroughly clean the surface of the ATR crystal using a lint-free tissue lightly dampened

with isopropanol. Allow the solvent to evaporate completely.[1][7]

Lower the ATR press arm to ensure no sample is present.

Using the spectrometer's software, collect a background spectrum. This scan measures

the absorbance of the atmosphere and the ATR crystal itself and will be automatically

subtracted from the sample spectrum.[1][7]

Sample Application:

Raise the ATR press arm.

Place a small amount of the 5-Nitrosalicylaldehyde powder onto the center of the ATR

crystal using a clean spatula. The amount should be sufficient to completely cover the

crystal surface.[1][7]

Lower the press arm and apply firm, consistent pressure to the sample. This ensures good

optical contact between the sample and the ATR crystal.

Sample Spectrum Collection:

Initiate the sample scan using the software. Typically, 16 to 32 scans are co-added to

improve the signal-to-noise ratio.

The software will process the data (Fourier transform) and display the resulting spectrum

in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
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Cleaning:

After the measurement is complete, raise the press arm and carefully remove the sample

powder.

Clean the ATR crystal and press arm tip thoroughly with a solvent-dampened tissue to

prevent cross-contamination.[7]

An alternative method is the KBr (Potassium Bromide) pellet technique, where a small amount

of the sample is intimately mixed with dry KBr powder and pressed into a thin, transparent disk.

[8]

Visualization of Structure-Spectrum Correlations
The logical flow from the molecular structure of 5-Nitrosalicylaldehyde to its characteristic FT-

IR peaks can be visualized as follows.
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Caption: Correlation of functional groups in 5-Nitrosalicylaldehyde with their FT-IR peaks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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